CAS number and chemical properties of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene
CAS number and chemical properties of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-iodo-2-(methoxymethoxy)benzene is a versatile, poly-functionalized aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a reactive iodine atom, a less reactive bromine atom, and a protected phenol, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, safety and handling protocols, and its potential applications, particularly in the realm of cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization, a highly sought-after characteristic in the synthesis of pharmaceutical intermediates and advanced materials.[1]
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 2245019-42-3 | [2][3] |
| Molecular Formula | C₈H₈BrIO₂ | [2] |
| Molecular Weight | 342.96 g/mol | [2] |
| IUPAC Name | 4-Bromo-1-iodo-2-(methoxymethoxy)benzene | |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred |
| XLogP3 | 3.2 | [4] |
Synthesis and Mechanism
While a specific, detailed synthesis for 4-Bromo-1-iodo-2-(methoxymethoxy)benzene is not extensively documented, a highly plausible and logical synthetic pathway involves the protection of the hydroxyl group of 4-bromo-2-iodophenol using methoxymethyl ether (MOM) protection.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-1-iodo-2-(methoxymethoxy)benzene.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the methoxymethylation of phenols.
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Preparation: To a solution of 4-bromo-2-iodophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA) (1.5 eq).
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Reaction: Cool the mixture to 0 °C using an ice bath. Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the stirred solution.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-Bromo-1-iodo-2-(methoxymethoxy)benzene.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show a singlet for the methoxy protons of the MOM group at approximately 3.5 ppm and a singlet for the methylene protons of the MOM group at around 5.2 ppm. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring.
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¹³C NMR: The spectrum is anticipated to exhibit eight distinct signals, including those for the methoxy and methylene carbons of the MOM group, and the six carbons of the aromatic ring.
Reactivity and Applications in Organic Synthesis
The primary utility of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene lies in its capacity for selective functionalization in cross-coupling reactions. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the more robust carbon-bromine bond. This differential reactivity is a cornerstone of its synthetic utility.
Selective Cross-Coupling Reactions
This molecule is an ideal substrate for sequential cross-coupling reactions, including but not limited to Suzuki-Miyaura, Sonogashira, and Heck couplings. The initial coupling reaction can be directed to the iodo-position under milder conditions, leaving the bromo-position intact for a subsequent, different coupling reaction under more forcing conditions.
Caption: A general scheme for the sequential cross-coupling of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene.
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for 4-Bromo-1-iodo-2-(methoxymethoxy)benzene is not widely available, safety precautions can be inferred from data on structurally related compounds such as 4-bromo-1-iodo-2-methoxybenzene and other halogenated phenols.[6]
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Hazard Statements (Anticipated):
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Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]
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Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes.[10] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]
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Conclusion
4-Bromo-1-iodo-2-(methoxymethoxy)benzene is a highly valuable synthetic intermediate that offers a strategic advantage in the construction of complex organic molecules. Its differential halide reactivity allows for a controlled, stepwise approach to molecular elaboration. While some physical and safety data are not yet fully characterized, its utility in synthetic chemistry, particularly for drug discovery and materials science, is clear. Researchers employing this compound should adhere to rigorous safety protocols based on the known hazards of similar halogenated aromatic compounds.
References
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PubChem. (n.d.). 4-Bromo-1-iodo-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-1-iodo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-iodo-1-methoxymethoxy-benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Organic Reactions. (n.d.). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. John Wiley & Sons, Inc.
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MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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Organic Syntheses. (1935). p-IODOPHENOL. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]
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